molecular formula C19H23ClN2O2 B12454088 3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12454088
M. Wt: 346.8 g/mol
InChI Key: TYMJEVPJPGZWOW-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclohexyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclohexyl magnesium bromide to form an intermediate, which is then reacted with ethylamine and 5-methyl-1,2-oxazole-4-carboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may interact with voltage-gated sodium channels and L-type calcium channels, influencing neuronal activity and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H23ClN2O2/c1-3-22(14-9-5-4-6-10-14)19(23)17-13(2)24-21-18(17)15-11-7-8-12-16(15)20/h7-8,11-12,14H,3-6,9-10H2,1-2H3

InChI Key

TYMJEVPJPGZWOW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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